Toxaphene Parlar-No. 32 1 microg/mL in Cyclohexane
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Overview
Description
Toxaphene Parlar-No. 32 1 microg/mL in Cyclohexane is a specific congener of toxaphene, a complex mixture of polychlorinated camphenes. Toxaphene was widely used as an insecticide in agriculture, particularly in the cotton-growing industry, until its ban in the 1980s due to environmental and health concerns . This compound is one of the many congeners identified within this mixture, characterized by its unique chlorination pattern.
Preparation Methods
Synthetic Routes and Reaction Conditions: Toxaphene is synthesized through the chlorination of camphene under ultraviolet light. The reaction involves the addition of chlorine gas to camphene, resulting in a mixture of polychlorinated camphenes. The process is relatively straightforward, involving the exposure of camphene to chlorine gas in the presence of ultraviolet light, leading to a product with a chlorine content of approximately 67-69% .
Industrial Production Methods: Industrial production of toxaphene involved large-scale chlorination of camphene. The process was carried out in reactors where camphene was exposed to chlorine gas under controlled conditions. The resulting mixture was then purified and formulated into insecticidal products. This method allowed for the mass production of toxaphene, which was widely used in agriculture until its ban .
Chemical Reactions Analysis
Types of Reactions: Toxaphene Parlar-No. 32 1 microg/mL in Cyclohexane undergoes various chemical reactions, including:
Oxidation: Toxaphene can be oxidized under certain conditions, leading to the formation of more polar metabolites.
Reductive Dechlorination: This reaction involves the removal of chlorine atoms, resulting in less chlorinated and potentially less toxic products.
Substitution: Chlorine atoms in toxaphene can be substituted by other atoms or groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of strong oxidizing agents such as potassium permanganate or ozone.
Reductive Dechlorination: Often carried out using reducing agents like sodium borohydride or through microbial processes.
Substitution: Can be achieved using nucleophiles such as hydroxide ions or other suitable reagents.
Major Products Formed:
Oxidation: Produces more polar metabolites, which may be more easily excreted from organisms.
Reductive Dechlorination: Results in less chlorinated congeners.
Substitution: Leads to the formation of new compounds with different functional groups.
Scientific Research Applications
Toxaphene Parlar-No. 32 1 microg/mL in Cyclohexane has been studied extensively for its environmental impact and toxicological properties. Its applications in scientific research include:
Environmental Chemistry: Used as a model compound to study the behavior and fate of polychlorinated camphenes in the environment.
Toxicology: Investigated for its toxic effects on various organisms, including its potential as an endocrine disruptor and carcinogen.
Analytical Chemistry: Employed in the development of analytical methods for the detection and quantification of polychlorinated camphenes in environmental samples.
Mechanism of Action
Toxaphene Parlar-No. 32 1 microg/mL in Cyclohexane exerts its effects primarily through interaction with the nervous system of insects. It disrupts the normal function of ion channels, leading to uncontrolled nerve impulses and eventual paralysis of the insect. The compound’s lipophilic nature allows it to accumulate in fatty tissues, leading to prolonged exposure and potential bioaccumulation in the food chain .
Comparison with Similar Compounds
Polychlorinated Biphenyls (PCBs): Like toxaphene, PCBs are persistent organic pollutants with similar environmental and toxicological concerns.
Dichlorodiphenyltrichloroethane (DDT): Another chlorinated insecticide with a history of widespread use and subsequent ban due to environmental and health impacts.
Hexachlorocyclohexane (HCH): A chlorinated pesticide with similar persistence and bioaccumulation properties.
Uniqueness of Toxaphene Parlar-No. 32 1 microg/mL in Cyclohexane: this compound is unique due to its specific chlorination pattern, which influences its chemical behavior, environmental fate, and toxicological properties. Unlike other similar compounds, toxaphene is a complex mixture of many congeners, each with distinct characteristics .
Properties
Molecular Formula |
C10H11Cl7 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(1S,4S,5S,6S)-2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H11Cl7/c11-2-8(3-12)5-1-10(16,17)9(8,4-13)7(15)6(5)14/h5-7H,1-4H2/t5-,6+,7-,9+/m1/s1 |
InChI Key |
IPVMCZLCKVSKGC-AYHNYZOXSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H]([C@](C1(Cl)Cl)(C2(CCl)CCl)CCl)Cl)Cl |
Canonical SMILES |
C1C2C(C(C(C1(Cl)Cl)(C2(CCl)CCl)CCl)Cl)Cl |
Synonyms |
heptachlorobornane |
Origin of Product |
United States |
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